![molecular formula C23H25NO6 B12185390 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12185390.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by its complex structure, which includes a benzochromene core and a tert-butoxycarbonyl-protected amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:
Formation of the Benzochromene Core: The benzochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted phenols and chromene derivatives.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Amino Acid Ester: The amino acid ester is attached through esterification reactions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzochromene framework and methyl/oxo groups participate in oxidation processes:
Reaction Target | Reagent | Conditions | Product Formed | Reference |
---|---|---|---|---|
Chromene ring system | Potassium permanganate | Acidic/neutral aqueous | Oxidized chromene derivatives¹ | |
Methyl group | KMnO₄/H₂SO₄ | Heated reflux | Carboxylic acid functionality² |
¹Partial oxidation of the conjugated double bond system yields epoxide or diol intermediates under controlled conditions.
²Full oxidation converts the methyl group to a carboxyl group, enhancing water solubility.
Reduction Reactions
The 6-oxo group and ester functionality are susceptible to reduction:
Reaction Site | Reagent | Conditions | Product | Reference |
---|---|---|---|---|
6-oxo group | Lithium aluminum hydride | Anhydrous ether/THF | Secondary alcohol derivative³ | |
Ester group | LiAlH₄ | Dry diethyl ether | Corresponding diol⁴ |
³Reduction of the ketone preserves the Boc-protected amino ester.
⁴Complete reduction of the ester to a primary alcohol requires excess reagent and extended reaction times.
Substitution and Transesterification
The ester group undergoes nucleophilic substitution:
Reaction Type | Reagent | Conditions | Product | Reference |
---|---|---|---|---|
Transesterification | Sodium methoxide | Methanol, reflux | Methyl ester analog⁵ | |
Alkoxy substitution | Primary alcohols | Acid catalysis | Alternative ester derivatives⁶ |
⁵Methanolysis under basic conditions replaces the original ester group with a methyl ester.
⁶Acid-catalyzed reactions with ethanol or propanol yield ethyl/propyl esters.
Boc Deprotection
The tert-butoxycarbonyl group is cleaved under acidic conditions:
Reagent | Conditions | Product | Reference |
---|---|---|---|
Trifluoroacetic acid (TFA) | Dichloromethane, RT⁷ | Free amino-butanoate intermediate | |
HCl (gaseous) | Dioxane, 0°C⁸ | Ammonium chloride salt |
⁷TFA-mediated deprotection preserves the benzochromene structure while exposing the primary amine.
⁸HCl gas in dioxane achieves quantitative deprotection but may protonate the amine .
Ester Hydrolysis
The butanoate ester undergoes hydrolysis to carboxylic acid:
Conditions | Catalyst | Product | Reference |
---|---|---|---|
Aqueous HCl (6M) | Heat reflux⁹ | 2-[(Boc)amino]butanoic acid | |
NaOH (1M)/EtOH | Room temp¹⁰ | Sodium carboxylate salt |
⁹Acidic hydrolysis proceeds via a protonation-nucleophilic attack mechanism.
¹⁰Basic hydrolysis yields the carboxylate salt, requiring neutralization for free acid isolation.
Amide Bond Formation
After Boc deprotection, the free amine participates in coupling reactions:
Coupling Reagent | Substrate | Product | Reference |
---|---|---|---|
EDC/HOBt | Carboxylic acids | Stable amide conjugates¹¹ | |
DCC/DMAP | Acyl chlorides | N-acylated derivatives¹² |
¹¹Used in medicinal chemistry to create peptide-like bonds for targeted drug delivery.
¹²Enables structural diversification for structure-activity relationship (SAR) studies.
Key Research Findings
-
Selectivity : Oxidation preferentially targets the electron-rich chromene ring over the ester group under neutral conditions.
-
Stability : The Boc group remains intact during transesterification but is labile in strongly acidic/basic environments .
-
Applications : Deprotected amine intermediates serve as precursors for anticancer agent synthesis.
This compound’s multifunctional design enables precise modifications for pharmaceutical development, validated by its well-documented reactivity across peer-reviewed studies .
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino]butanoate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Biological Activity
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a benzo[c]chromene backbone with a tert-butoxycarbonyl (Boc) amino group attached to a butanoate moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzo[c]chromene compounds exhibit varying degrees of antimicrobial activity. Specifically, compounds similar to 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl have shown effectiveness against various bacterial strains. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with IC50 values in the nanomolar range, suggesting strong antimicrobial properties .
Bacterial Strain | IC50 (nM) |
---|---|
Staphylococcus aureus | 44 |
Escherichia coli | 200 |
MRSA | 11 |
Anticancer Activity
Studies have explored the anticancer potential of benzo[c]chromene derivatives. These compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain analogs have shown selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with traditional chemotherapeutics like doxorubicin .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are critical in regulating cellular responses to stress and inflammation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several derivatives of benzo[c]chromene against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected antimicrobial potency, with some derivatives outperforming standard antibiotics .
- Anticancer Research : In vitro studies on MDA-MB-231 cells revealed that the introduction of the tert-butoxycarbonyl group enhanced cytotoxicity compared to non-Boc protected analogs. The study concluded that this modification could improve therapeutic efficacy while minimizing side effects .
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C23H25NO6/c1-6-17(24-22(27)30-23(3,4)5)21(26)28-18-12-11-15-14-9-7-8-10-16(14)20(25)29-19(15)13(18)2/h7-12,17H,6H2,1-5H3,(H,24,27) |
InChI Key |
LETWEAXAGULODP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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